
4-(2,2-Dimethyl-6-methylidenecyclohexyl)butan-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2-Dimethyl-6-methylidenecyclohexyl)butan-2-yl acetate is a chemical compound with the molecular formula C15H26O2. It is known for its unique structure, which includes a cyclohexane ring with multiple substituents.
Méthodes De Préparation
The synthesis of 4-(2,2-Dimethyl-6-methylidenecyclohexyl)butan-2-yl acetate typically involves several steps. One common method starts with 2,2-dimethyl-6-oxocyclohexanecarboxylic acid methyl ester as the precursor. This compound undergoes a series of reactions, including reduction and esterification, to yield the final product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency .
Analyse Des Réactions Chimiques
4-(2,2-Dimethyl-6-methylidenecyclohexyl)butan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the cyclohexane ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
4-(2,2-Dimethyl-6-methylidenecyclohexyl)butan-2-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism by which 4-(2,2-Dimethyl-6-methylidenecyclohexyl)butan-2-yl acetate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. For instance, the compound may bind to enzymes or receptors, altering their activity and resulting in downstream effects .
Comparaison Avec Des Composés Similaires
4-(2,2-Dimethyl-6-methylidenecyclohexyl)butan-2-yl acetate can be compared with similar compounds such as:
4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one: This compound shares a similar structure but differs in its functional groups, leading to distinct chemical properties and reactivity.
Cyclohexaneethanol, 2,2-dimethyl-6-methylene-: Another structurally related compound, it has different substituents that affect its chemical behavior.
The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer unique chemical and physical properties .
Propriétés
Numéro CAS |
68479-99-2 |
|---|---|
Formule moléculaire |
C15H26O2 |
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
4-(2,2-dimethyl-6-methylidenecyclohexyl)butan-2-yl acetate |
InChI |
InChI=1S/C15H26O2/c1-11-7-6-10-15(4,5)14(11)9-8-12(2)17-13(3)16/h12,14H,1,6-10H2,2-5H3 |
Clé InChI |
GGSLLFSSNHTPMO-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1C(=C)CCCC1(C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



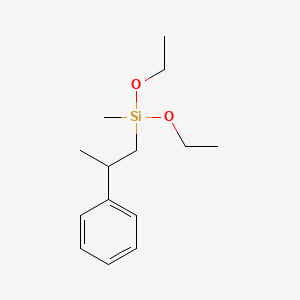
![2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate](/img/structure/B14464324.png)
![Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B14464327.png)
![6-Amino-4-[2-(sulfooxy)ethanesulfonyl]naphthalene-2-sulfonic acid](/img/structure/B14464331.png)
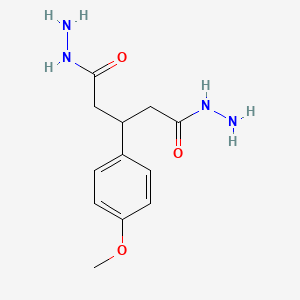
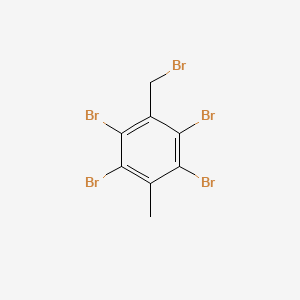

![[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B14464343.png)

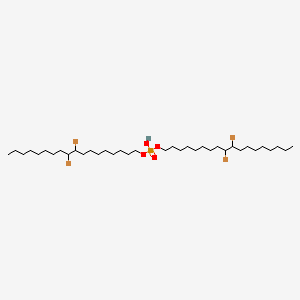
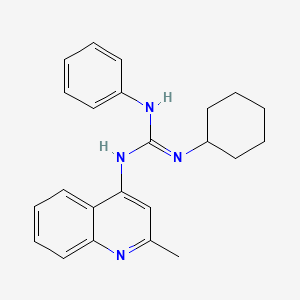
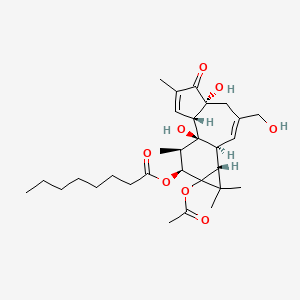
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(4-aminophenyl)azo]-6-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]amino]-3-sulfophenyl]azo]-5-hydroxy-](/img/structure/B14464374.png)
